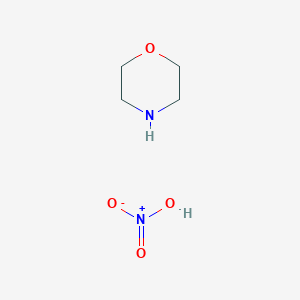
Nitric acid--morpholine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–morpholine (1/1) is a chemical compound formed by the combination of nitric acid and morpholine in a 1:1 molar ratio. Nitric acid is a highly corrosive and strong oxidizing agent, while morpholine is a heterocyclic amine with both amine and ether functional groups. The resulting compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–morpholine (1/1) typically involves the direct reaction of nitric acid with morpholine. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations. The general reaction can be represented as:
HNO3+C4H9NO→C4H9NO⋅HNO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–morpholine (1/1) involves the careful addition of morpholine to a concentrated nitric acid solution. The reaction is typically conducted in a reactor equipped with cooling systems to manage the exothermic nature of the process. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Nitric acid–morpholine (1/1) can undergo oxidation reactions due to the presence of nitric acid, which is a strong oxidizing agent.
Substitution: The compound can participate in substitution reactions where the morpholine ring can be modified by various electrophiles or nucleophiles.
Neutralization: As an acid-base complex, it can undergo neutralization reactions with bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Neutralization: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Products may include nitro derivatives or oxidized morpholine compounds.
Substitution: Substituted morpholine derivatives.
Neutralization: Water and corresponding salts.
Wissenschaftliche Forschungsanwendungen
Nitric acid–morpholine (1/1) finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of nitric acid–morpholine (1/1) involves the interaction of nitric acid with various substrates, leading to oxidation or nitration reactions. The morpholine component can act as a nucleophile, participating in substitution reactions. The compound’s effects are mediated through the formation of reactive intermediates, which can interact with molecular targets such as proteins, nucleic acids, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Nitric acid–piperidine (1/1): Similar in structure but with piperidine instead of morpholine.
Nitric acid–pyrrolidine (1/1): Contains pyrrolidine, another heterocyclic amine.
Nitric acid–aniline (1/1): Aniline replaces morpholine, leading to different reactivity.
Uniqueness: Nitric acid–morpholine (1/1) is unique due to the presence of both amine and ether functionalities in the morpholine ring, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
21367-28-2 |
|---|---|
Molekularformel |
C4H10N2O4 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
morpholine;nitric acid |
InChI |
InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4) |
InChI-Schlüssel |
MAEFKOGCPNLAJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


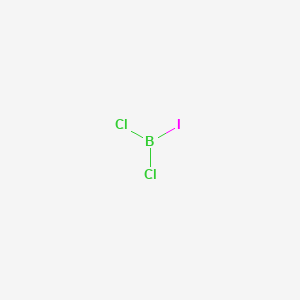

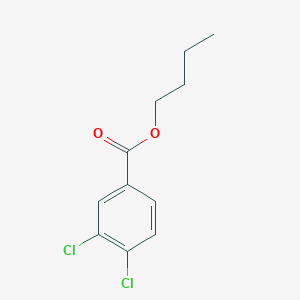
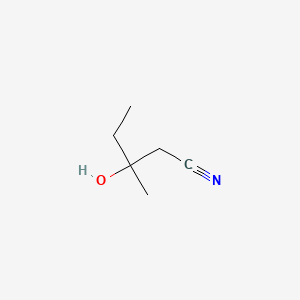
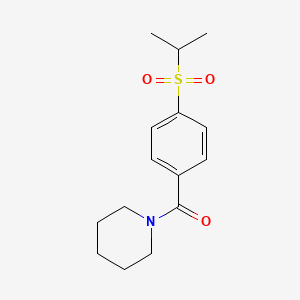
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
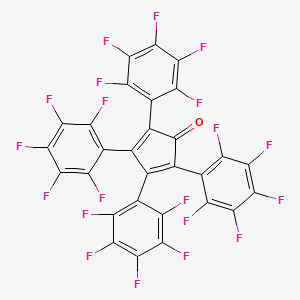
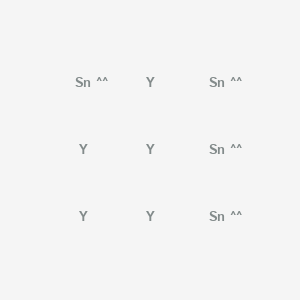
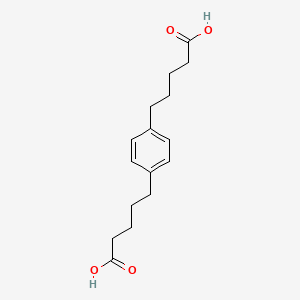
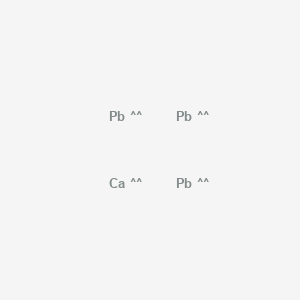
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
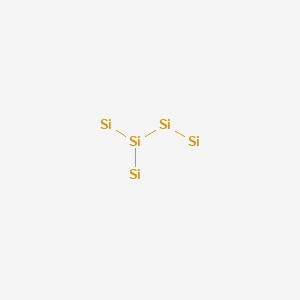
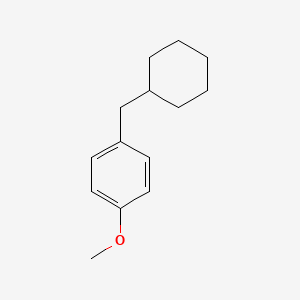
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
